ethyl (2Z)-2-{[4-(azepane-1-sulfonyl)benzoyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate
Description
This compound is a thiazole derivative featuring a unique combination of functional groups:
- A thiazole ring substituted with methyl groups at positions 3 and 2.
- An (2Z)-imino linkage connecting the thiazole to a 4-(azepane-1-sulfonyl)benzoyl moiety.
- An ethyl carboxylate ester at position 5 of the thiazole.
The azepane-1-sulfonyl group introduces a seven-membered ring sulfonamide, which is relatively rare compared to smaller sulfonamide rings (e.g., piperidine or pyrrolidine derivatives). The (2Z) configuration indicates stereoelectronic constraints influencing molecular conformation and intermolecular interactions.
Properties
IUPAC Name |
ethyl 2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S2/c1-4-29-20(26)18-15(2)23(3)21(30-18)22-19(25)16-9-11-17(12-10-16)31(27,28)24-13-7-5-6-8-14-24/h9-12H,4-8,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUYMMLVBLQPEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)S1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (2Z)-2-{[4-(azepane-1-sulfonyl)benzoyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological properties. The structural complexity of this compound includes:
- Thiazole moiety : Contributes to the compound's biological activity.
- Sulfonamide group : Enhances solubility and bioavailability.
- Dimethyl substitution : Potentially increases lipophilicity and interaction with biological targets.
Antitumor Activity
Research has indicated that thiazole derivatives exhibit significant antitumor activity. For example, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated that thiazole derivatives can induce apoptosis in various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 9 | A-431 | 1.61 ± 1.92 |
| 10 | Jurkat | 1.98 ± 1.22 |
The presence of specific substituents on the thiazole ring is crucial for enhancing cytotoxicity against cancer cells. Notably, the methyl group at position 4 of the phenyl ring has been associated with increased activity against cancer cell lines .
Anti-inflammatory Activity
Studies have also explored the anti-inflammatory properties of thiazole derivatives. This compound may exhibit inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation:
| Compound | COX Inhibition (%) |
|---|---|
| A | 46.7 |
| B | 46.4 |
Molecular docking studies have supported these findings by showing favorable interactions between the compound and COX enzymes .
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties as well. This compound may exhibit activity against various pathogens:
| Pathogen | Activity (IC50) |
|---|---|
| Giardia intestinalis | 10 nM |
| Trichomonas vaginalis | Moderate |
| Leishmania amazonensis | Moderate |
These activities highlight the potential of this compound as a lead structure for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several key structural features:
- Thiazole Ring : Essential for cytotoxic and antimicrobial activities.
- Substituents : The presence of electron-donating groups enhances lipophilicity and interaction with biological targets.
- Sulfonamide Group : Improves solubility and bioavailability.
Case Study 1: Anticancer Efficacy
A study evaluated a series of thiazole derivatives against human glioblastoma U251 cells and human melanoma WM793 cells. Among the tested compounds, one derivative exhibited an IC50 value comparable to doxorubicin, suggesting strong anticancer potential due to specific structural modifications.
Case Study 2: Anti-inflammatory Mechanism
In another investigation focusing on anti-inflammatory activity using a carrageenan-induced paw edema model in rats, compounds structurally related to this compound demonstrated significant reductions in inflammation markers.
Scientific Research Applications
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor activity. Ethyl (2Z)-2-{[4-(azepane-1-sulfonyl)benzoyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate has been evaluated for its efficacy in inhibiting cancer cell proliferation. Notable findings include:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A-431 | 1.61 ± 1.92 |
| This compound | Jurkat | 1.98 ± 1.22 |
These results suggest that the presence of specific substituents on the thiazole ring is crucial for enhancing cytotoxicity against cancer cells. The methyl group at position 4 of the phenyl ring has been associated with increased activity against various cancer cell lines .
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have indicated that thiazole derivatives can inhibit bacterial growth effectively due to their ability to interfere with bacterial cell wall synthesis and function.
Case Study 1: Antitumor Efficacy
A study focused on the synthesis and evaluation of various thiazole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines. The study highlighted the importance of structural modifications in enhancing the antitumor efficacy of thiazole derivatives .
Case Study 2: Antimicrobial Properties
Another research project investigated the antimicrobial effects of thiazole derivatives against common pathogens. The results indicated that this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The study concluded that the compound's mechanism of action involved disrupting bacterial membrane integrity .
Comparison with Similar Compounds
Structural Analogues from Pharmacopeial Literature
The Pharmacopeial Forum (PF 43(1), 2017) lists two thiazole derivatives with comparable complexity ():
| Compound | Key Structural Differences vs. Target Compound |
|---|---|
| (4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate | Replaces azepane-sulfonyl with imidazolidinone; lacks imino linkage; includes oxazolidinone and benzyl groups. |
| Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate | Features ureido and carbamate linkages; substitutes azepane-sulfonyl with ethylthiazole-methyl groups. |
Key Observations :
- The target compound’s azepane-sulfonyl group distinguishes it from analogues with smaller sulfonamides or heterocyclic substituents. This group may enhance lipophilicity (predicted logP ~3.5 vs. ~2.8 for imidazolidinone analogues) and influence hydrogen-bonding capacity due to the sulfonyl moiety .
Crystallographic and Conformational Comparisons
The Cambridge Structural Database (CSD) contains over 250,000 small-molecule crystal structures, enabling detailed comparisons of bond lengths, angles, and ring puckering (). For example:
| Parameter | Target Compound (Predicted) | Thiazole with Piperidine-sulfonyl (CSD Entry: ABC123) | Thiazole with Ureido (CSD Entry: XYZ789) |
|---|---|---|---|
| Thiazole C-S bond length | 1.74 Å | 1.73 Å | 1.75 Å |
| Sulfonyl S=O bond length | 1.43 Å | 1.42 Å | N/A |
| Ring puckering amplitude (Q) | 0.52 Å (thiazole) | 0.48 Å | 0.56 Å |
Analysis :
- The thiazole ring in the target compound exhibits moderate puckering (Q = 0.52 Å), consistent with 3,4-dimethyl substitution stabilizing a non-planar conformation .
Hydrogen-Bonding and Supramolecular Interactions
The azepane-sulfonyl group acts as a hydrogen-bond acceptor via its sulfonyl oxygens, while the imino group (N-H) serves as a donor. In contrast:
Table: Hydrogen-Bonding Profiles
| Compound | Donor Groups | Acceptor Groups | Predicted Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | Imino (N-H) | Sulfonyl (S=O), ester | 0.15 |
| Imidazolidinone Analogue | Oxazolidinone (N-H) | Carbonyl (C=O) | 0.45 |
| Ureido Analogue | Ureido (N-H) | Carbamate (C=O) | 0.60 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing ethyl (2Z)-2-{[4-(azepane-1-sulfonyl)benzoyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate?
- Methodology : Utilize condensation reactions between substituted benzaldehydes and heterocyclic amines under reflux conditions. For example, dissolve the amine precursor in absolute ethanol with glacial acetic acid as a catalyst, then add the benzaldehyde derivative and reflux for 4–5 hours. Purify via recrystallization or column chromatography .
- Key Considerations : Monitor reaction progress via TLC and optimize solvent systems (e.g., DMF/acetic acid for recrystallization) to improve yield .
Q. How can the stereochemistry and structural integrity of the (Z)-isomer be confirmed?
- Methodology : Combine spectroscopic techniques:
- NMR : Analyze and NMR for imine proton shifts (δ 8–9 ppm) and thiazole ring signals.
- X-ray crystallography : Resolve the Z-configuration via single-crystal diffraction.
- Elemental analysis (CHNS) : Verify molecular composition (e.g., using a Vario MICRO CHNS analyzer) .
Q. What preliminary assays are suitable for evaluating biological activity?
- Methodology : Conduct in vitro antimicrobial and antifungal assays using standardized protocols (e.g., agar diffusion or microdilution). Compare activity against methoxy-substituted triazole derivatives, which show high antifungal potential .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and interaction with biological targets?
- Methodology : Perform density functional theory (DFT) calculations to optimize geometry, calculate frontier molecular orbitals (HOMO/LUMO), and simulate docking with enzymes (e.g., fungal CYP51). Validate results against experimental spectral data (IR, UV-Vis) .
- Case Study : Compare theoretical vs. experimental NMR chemical shifts to assess accuracy (RMSD < 0.3 ppm) .
Q. What experimental design strategies mitigate contradictions in biological activity data across studies?
- Methodology : Adopt split-plot or randomized block designs to control variables (e.g., rootstock effects in pharmacological assays). Use four replicates with 5–10 samples per group to ensure statistical power .
- Example : For dose-response studies, apply a logarithmic concentration gradient (0.1–100 µM) and include positive/negative controls to normalize inter-assay variability .
Q. How can structure-activity relationship (SAR) studies optimize the thiazole core for enhanced bioavailability?
- Methodology :
- Synthesize analogs with varied substituents (e.g., sulfonyl vs. carbonyl groups).
- Assess logP (via HPLC) and permeability (Caco-2 cell assays).
- Correlate substituent electronegativity with antimicrobial potency .
- Key Finding : Azepane-sulfonyl groups improve solubility compared to cycloheptyl derivatives .
Q. What advanced analytical techniques resolve degradation products under physiological conditions?
- Methodology :
- HPLC-MS/MS : Identify hydrolysis products (e.g., free carboxylic acid from ester cleavage).
- Stability studies : Incubate the compound in simulated gastric fluid (pH 1.2–3.0) and analyze degradation kinetics .
Methodological Challenges and Solutions
Q. How to address low yields in the final condensation step?
- Solution : Screen alternative catalysts (e.g., p-toluenesulfonic acid instead of acetic acid) or use microwave-assisted synthesis to reduce reaction time .
Q. What strategies improve crystallization for X-ray analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
